molecular formula C15H10ClN3O3S2 B2882664 (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one CAS No. 861207-01-4

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2882664
CAS No.: 861207-01-4
M. Wt: 379.83
InChI Key: QYVHGZDITPBJDF-XCVCLJGOSA-N
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Description

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one is a complex organic compound featuring a benzodioxole ring, a thiazole ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, thiazole derivatives, and imidazole derivatives. The key steps may involve:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Formation: This involves the reaction of thiourea with α-haloketones.

    Imidazole Ring Formation: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1), which is essential for human health.

    Imidazole Derivatives: Compounds like histamine, which plays a role in immune responses.

Uniqueness

What sets (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one apart is its combination of these three distinct ring systems, each contributing unique properties

Properties

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c16-14-17-5-9(24-14)6-23-15-18-10(13(20)19-15)3-8-1-2-11-12(4-8)22-7-21-11/h1-5H,6-7H2,(H,18,19,20)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVHGZDITPBJDF-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)SCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N3)SCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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